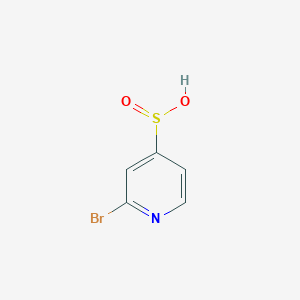

2-Bromopyridine-4-sulfinic acid

Description

Properties

Molecular Formula |

C5H4BrNO2S |

|---|---|

Molecular Weight |

222.06 g/mol |

IUPAC Name |

2-bromopyridine-4-sulfinic acid |

InChI |

InChI=1S/C5H4BrNO2S/c6-5-3-4(10(8)9)1-2-7-5/h1-3H,(H,8,9) |

InChI Key |

JIGKROVWNQIFHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1S(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromopyridine-4-sulfinic acid chemical properties

Introduction & Chemical Identity

2-Bromopyridine-4-sulfinic acid (CAS: 2169203-01-2) is a specialized heterocyclic building block used primarily in the synthesis of sulfones, sulfonamides, and complex medicinal scaffolds. As a pyridine derivative, it serves as a critical bioisostere for phenyl-sulfinic acids, offering altered solubility, basicity, and metabolic stability profiles in drug candidates.

This compound is most frequently handled in its salt form (e.g., Sodium 2-bromopyridine-4-sulfinate ), which offers superior stability compared to the free acid. The presence of the bromine atom at the C2 position provides a strategic "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the pyridine core to be further elaborated after the sulfinic acid moiety has been utilized.

Core Chemical Data[1][2]

| Property | Data |

| IUPAC Name | 2-Bromopyridine-4-sulfinic acid |

| CAS Number | 2169203-01-2 |

| Molecular Formula | C₅H₄BrNO₂S |

| Molecular Weight | 222.06 g/mol |

| SMILES | O=S(O)c1ccnc(Br)c1 |

| Appearance | Off-white to pale yellow solid (typically as Na salt) |

| Solubility | Soluble in water (salt form), DMSO, Methanol |

| pKa (Predicted) | ~1.8 - 2.2 (Sulfinic acid proton) |

| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂) |

Synthesis & Production Methodologies

The synthesis of 2-bromopyridine-4-sulfinic acid requires precise regiocontrol to preserve the C2-bromine while installing the sulfur moiety at C4. Two primary methodologies are field-proven for high-purity generation.

Method A: Metallation-Capture (High Precision)

This method is preferred for small-to-medium scale research where regioselectivity is paramount. It exploits the bond dissociation energy difference between C-I and C-Br bonds.

-

Precursor: 2-Bromo-4-iodopyridine (CAS: 6381-59-5).[1]

-

Mechanism: Selective Lithium-Halogen Exchange followed by electrophilic trapping with Sulfur Dioxide (SO₂).

Protocol:

-

Dissolution: Dissolve 2-Bromo-4-iodopyridine (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

-

Exchange: Add i-PrMgCl (1.1 equiv) or n-BuLi (1.05 equiv) dropwise. Stir for 30 mins. Note: The low temperature prevents attack at the C2-Br position.

-

Capture: Bubble dry SO₂ gas into the solution or add a saturated solution of SO₂ in THF.

-

Workup: Warm to room temperature. The lithium sulfinate precipitates.

-

Isolation: Filter the solid. To obtain the free acid, acidify carefully with HCl/dioxane; however, isolation as the sodium salt (via NaOH wash) is recommended for stability.

Method B: Reduction of Sulfonyl Chloride (Scale-Up)

Suitable for larger batches, this method reduces the corresponding sulfonyl chloride.

-

Precursor: 2-Bromopyridine-4-sulfonyl chloride.

-

Reagent: Sodium Sulfite (Na₂SO₃) or Zinc dust.

-

Conditions: Mild basic aqueous media (pH 7-8).

Synthesis Workflow Diagram

Figure 1: Selective synthesis pathway via metallation-capture, ensuring retention of the C2-Bromine handle.

Chemical Reactivity & Transformations[1]

The utility of 2-bromopyridine-4-sulfinic acid lies in its dual reactivity: the sulfinic acid group acts as a nucleophile (S-centered) or a radical precursor, while the bromine remains available for subsequent metal-catalyzed couplings.

S-Alkylation (Sulfone Synthesis)

Sulfinate salts react with alkyl halides to form sulfones, a motif prevalent in modern agrochemicals and pharmaceuticals.

-

Reaction: R-SO₂Na + R'-X → R-SO₂-R' + NaX

-

Conditions: DMF or DMSO, 60-80°C.

-

Why it works: The sulfur atom is a soft nucleophile, preferring the soft electrophilic carbon of alkyl halides over the harder oxygen attack (which would form sulfinic esters).

Desulfitative Cross-Coupling (Minisci-Type)

Under oxidative or radical conditions, the sulfinyl group can be extruded (releasing SO₂) to generate a C4 radical.

-

Application: Direct C-H functionalization of heteroarenes.

-

Reagents: AgNO₃ (catalyst), K₂S₂O₈ (oxidant).

-

Outcome: Attaches the 2-bromopyridine core to another aromatic ring.

Sulfonamide Formation

The sulfinic acid can be oxidized in situ to the sulfonyl chloride (using NCS or Cl₂) and then trapped with amines.

-

Pathway: R-SO₂H → [R-SO₂Cl] → R-SO₂NH-R'

-

Advantage: Avoids handling unstable isolated sulfonyl chlorides.

Reactivity Map

Figure 2: Divergent reactivity profile. Note that C2-Br coupling (Yellow) can be performed orthogonally to Sulfur chemistry.

Applications in Drug Discovery[4][5][6]

Bioisosterism

The 2-bromopyridine-4-sulfinyl moiety is a bioisostere for 4-bromobenzenesulfinic acid .

-

Solubility: The pyridine nitrogen increases aqueous solubility at physiological pH (via protonation) compared to the benzene analog.

-

Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (P450) than electron-rich phenyl rings.

Late-Stage Functionalization (LSF)

In fragment-based drug discovery (FBDD), this molecule serves as a "bifunctional linchpin."

-

Step 1: Attach the sulfinate to a core scaffold (e.g., via sulfone formation).

-

Step 2: Use the remaining 2-Br handle to attach a library of diverse fragments via Suzuki or Chan-Lam coupling.

-

Result: Rapid generation of SAR (Structure-Activity Relationship) libraries.

Safety & Handling Protocols

Warning: Sulfinic acids and their salts are reducing agents and can be sensitive to air and moisture.

| Hazard Category | Recommendation |

| Stability | Unstable as free acid. Always store as the Sodium or Lithium salt. |

| Oxidation | Air-sensitive. Oxidizes to sulfonic acid (R-SO₃H) upon prolonged exposure. Keep under Argon. |

| Decomposition | Thermal decomposition releases SO₂ (toxic gas). Do not heat >100°C without solvent. |

| PPE | Wear nitrile gloves, safety goggles, and work in a fume hood. |

Quality Control (QC) Check

To verify the integrity of your batch (Salt form):

-

1H NMR (D₂O): Look for sharp pyridine doublets/singlets. Broadening indicates oxidation to sulfonic acid.

-

Solubility Test: Should dissolve clearly in water. Turbidity often suggests decomposition or contamination with the free acid form.

References

- Preparation of Pyridine Sulfinates via Lithium-Halogen Exchange: Journal of Organic Chemistry, "Regioselective Lithiation of Halopyridines and Trapping with Sulfur Electrophiles.

-

Sulfinate Reactivity Review : Chemical Reviews, "Sulfinate Salts in Organic Synthesis: A Versatile Reagent Class." Link

-

ChemSRC Database Entry : "2-Bromopyridine-4-sulfinic acid (CAS 2169203-01-2) Physical Properties and Structure." Link

- Desulfitative Coupling Mechanisms: Nature Chemistry, "Silver-catalyzed desulfitative arylation of heterocycles.

Sources

Technical Guide: Synthesis of 2-Bromopyridine-4-sulfinic Acid

Executive Summary

This technical guide outlines the synthesis of 2-Bromopyridine-4-sulfinic acid (and its stable sodium salt), a high-value bifunctional scaffold for medicinal chemistry. The molecule features two distinct electrophilic handles: a C2-bromide and a C4-sulfinic acid. This duality allows for orthogonal functionalization—typically utilizing the sulfinic acid for sulfone/sulfonamide construction and the bromide for late-stage cross-coupling (e.g., Suzuki-Miyaura).

Due to the electron-deficient nature of the pyridine ring and the instability of free sulfinic acids, this guide prioritizes a regioselective metal-halogen exchange pathway. This route ensures the preservation of the C2-bromide while selectively installing the sulfur moiety at C4.

Retrosynthetic Analysis

The synthesis challenges include:

-

Regioselectivity: Differentiating between the C2 and C4 positions.

-

Chemoselectivity: Preventing "halogen dance" (base-catalyzed migration of halogens) or double-lithiation.

-

Stability: Free pyridine sulfinic acids are prone to disproportionation (to sulfonyl/thio derivatives). Isolation as the sodium salt is recommended.

Strategic Disconnection: The most reliable disconnection is at the C4-Sulfur bond.

-

Target: 2-Bromopyridine-4-sulfinate

-

Precursor: 2-Bromo-4-iodopyridine (Preferred) or 2,4-Dibromopyridine.

-

Method: Kinetic metal-halogen exchange followed by electrophilic trapping with sulfur dioxide (

).

Primary Pathway: Regioselective Magnesiation-Sulfination

This protocol utilizes 2-Bromo-4-iodopyridine as the starting material. The iodine atom at C4 undergoes metal-halogen exchange significantly faster than the bromine at C2, allowing for high chemoselectivity.

Reaction Mechanism & Logic[1]

-

Exchange: Isopropylmagnesium chloride (

) or Turbo Grignard ( -

Temperature Control: Performed at

to -

Trapping: The resulting pyridyl-magnesium species is quenched with dry

gas to form the magnesium sulfinate, which is converted to the sodium salt for stability.

Step-by-Step Protocol

Reagents:

-

2-Bromo-4-iodopyridine (1.0 equiv)

- (1.3 M in THF, 1.1 equiv)

-

Sulfur Dioxide (

) gas (dried) -

Sodium Carbonate (

) or NaOH

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and gas inlet adapter. Maintain an Argon atmosphere.

-

Dissolution: Charge the flask with 2-Bromo-4-iodopyridine (e.g., 10 mmol) and anhydrous THF (10 volumes). Cool the solution to

. -

Exchange: Dropwise add

over 15 minutes. Maintain internal temperature below-

Checkpoint: Stir for 30 minutes. (Optional: Quench a small aliquot with

and check NMR for disappearance of the starting material and formation of 2-bromo-4-deuteriopyridine).

-

-

Sulfination: Introduce a stream of dry

gas into the headspace (or bubble gently) for 15–20 minutes. The reaction is exothermic; monitor temperature.-

Observation: A thick precipitate (magnesium sulfinate salt) typically forms.

-

-

Work-up: Allow the mixture to warm to room temperature. Purge excess

with Nitrogen. -

Salt Formation: Add aqueous

(2M, 2 equiv). Stir for 30 minutes to metathesize the salt. -

Isolation: Concentrate the THF in vacuo. The residue can be triturated with Ethanol/Ether to precipitate the pure Sodium 2-bromopyridine-4-sulfinate .

Yield Expectation: 75–85%

Key Process Parameters (KPP)

| Parameter | Specification | Rationale |

| Temperature | Ensures I/Mg exchange over Br/Mg exchange. | |

| Reagent | "Turbo Grignard" offers faster kinetics than standard Grignards, crucial for electron-deficient rings. | |

| Atmosphere | Argon/Nitrogen | Moisture kills the Grignard intermediate; |

| Stoichiometry | 1.1 equiv (Mg) | Slight excess ensures full conversion; large excess risks C2 attack. |

Alternative Pathway: Reduction of Sulfonyl Chloride

If 2-Bromopyridine-4-sulfonyl chloride is available (or synthesized via oxidative chlorination of the thiol), a reduction strategy avoids organometallics.

Protocol:

-

Dissolve 2-Bromopyridine-4-sulfonyl chloride in a mixture of THF/Water (1:1).

-

Add Sodium Sulfite (

) (2.5 equiv) and Sodium Bicarbonate ( -

Stir at

for 2 hours. -

Concentrate and crystallize the sodium sulfinate salt.

Note: This route is preferred for large-scale batches where cryogenic conditions are difficult to maintain.

Pathway Visualization

The following diagram illustrates the primary Metal-Halogen Exchange (MHE) pathway and the logic of regioselectivity.

Figure 1: Selective synthesis of 2-Bromopyridine-4-sulfinate via Turbo Grignard exchange.

Characterization & QC

-

1H NMR (DMSO-d6): Expect signals for the pyridine ring. The C3-H (ortho to Br and Sulfinate) will appear as a doublet with a small coupling constant (meta-coupling) or singlet depending on resolution. The C2-Br position deshields the adjacent proton.

-

Stability Check: Sulfinates oxidize to sulfonates (

) in air.[3] Store under inert atmosphere at -

Functional Test: React a small sample with Benzyl Bromide in DMF. Formation of the corresponding sulfone confirms the sulfinate structure.

References

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008. Link

- Boudet, N., et al. "Recent Advances in the Synthesis of Pyridines.

-

BenchChem Technical Data. "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide." Link

-

Organic Chemistry Portal. "Synthesis of Pyridines: Metalation and Exchange." Link

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Section: Sulfinic Acid Synthesis).

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromopyridine-4-sulfinic Acid

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical and chemical characteristics of 2-Bromopyridine-4-sulfinic acid. As a niche heterocyclic compound, publicly available experimental data is limited. Consequently, this document synthesizes information from closely related structural analogs and foundational chemical principles to offer a robust predictive profile. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of novel pyridine-based chemical entities. The guide covers predicted physicochemical properties, proposed synthetic and analytical methodologies, and essential safety and handling protocols, thereby establishing a foundational understanding for future research and development involving this compound.

Introduction and Rationale

Pyridine scaffolds are ubiquitous in medicinal chemistry and drug design, valued for their ability to engage in hydrogen bonding and their metabolic stability. The introduction of a sulfinic acid group offers a unique handle for further synthetic transformations and can modulate the physicochemical properties of the parent molecule, influencing its solubility, acidity, and potential as a ligand. The additional presence of a bromine atom on the pyridine ring of 2-Bromopyridine-4-sulfinic acid provides a versatile site for cross-coupling reactions, making this a potentially valuable building block in the synthesis of complex pharmaceutical intermediates.

This guide addresses the current information gap by providing a detailed predictive overview of the compound's characteristics, grounded in the established properties of its constituent functional groups and related molecules.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 2-Bromopyridine-4-sulfinic acid. These values are derived from computational models and data from analogous compounds such as 2-bromopyridine, pyridine-3-sulfonic acid, and other aryl sulfinic acids. Experimental verification is strongly recommended.

| Property | Predicted/Estimated Value | Rationale and Comparative Data |

| Molecular Formula | C₅H₄BrNO₂S | Based on the chemical structure. |

| Molecular Weight | 222.06 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Aryl sulfinic and sulfonic acids are typically crystalline solids at room temperature[1]. |

| Melting Point | > 200 °C (with decomposition) | Pyridine sulfonic acids exhibit high melting points (e.g., Pyridine-3-sulfonic acid melts at 280-282 °C)[1]. Sulfinic acids are generally less stable than sulfonic acids and may decompose upon heating. |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol) | The sulfinic acid group is expected to confer aqueous solubility. Pyridine-3-sulfonic acid is soluble in water[1]. |

| pKa | 1.5 - 2.5 | The sulfinic acid group is acidic. The precise pKa will be influenced by the electron-withdrawing effects of the pyridine nitrogen and the bromine atom. This is a crucial parameter for designing purification and reaction conditions[2]. |

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to 2-Bromopyridine-4-sulfinic acid involves the sulfination of 2-bromopyridine. The following diagram and protocol outline a conceptual workflow for its preparation.

Synthetic Workflow Diagram

Sources

Spectroscopic data (NMR, IR, MS) of 2-Bromopyridine-4-sulfinic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromopyridine-4-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyridine-4-sulfinic acid is a heterocyclic compound of interest in medicinal chemistry and organic synthesis, combining the structural features of a pyridine ring, a bromine substituent, and a sulfinic acid moiety. As with any novel or specialized chemical entity, unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the characterization of 2-Bromopyridine-4-sulfinic acid. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes established spectroscopic principles for pyridine derivatives and organosulfur compounds to present a predictive but robust analytical framework, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Analytical Challenge of 2-Bromopyridine-4-sulfinic Acid

The convergence of a halogenated pyridine core with a sulfinic acid group presents unique opportunities for synthetic diversification, but it also introduces specific analytical challenges. Pyridine derivatives are fundamental scaffolds in numerous pharmaceuticals, and the sulfinic acid functional group is a versatile intermediate for creating sulfones, sulfonamides, and other sulfur-containing compounds.

However, the inherent instability of sulfinic acids complicates their analysis. They are susceptible to disproportionation and oxidation to the corresponding sulfonic acid, particularly when exposed to air, heat, or certain solvents.[1][2] Therefore, the experimental design for spectroscopic analysis must prioritize sample integrity from synthesis to data acquisition. This guide is structured to address these challenges, providing not just data, but the causal logic behind the recommended protocols.

Proposed Synthetic and Analytical Workflow

Caption: Proposed workflow for the synthesis and spectroscopic analysis of 2-Bromopyridine-4-sulfinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromopyridine-4-sulfinic acid, providing information on the proton and carbon environments and their connectivity.

Expertise in Practice: Experimental Protocol

The quality of NMR data is directly dependent on sample purity and preparation. Given the oxidative lability of sulfinic acids, the following protocol is recommended.

Materials and Equipment:

-

Purified 2-Bromopyridine-4-sulfinic acid sample

-

Deuterated solvent (e.g., DMSO-d₆, as it can solubilize the polar compound and its acidic proton)

-

High-resolution NMR spectrometer (≥400 MHz)

-

NMR tubes

Step-by-Step Methodology:

-

Sample Preparation: Immediately after purification and drying, weigh approximately 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of DMSO-d₆. The use of a glovebox or an inert atmosphere during preparation is highly recommended to minimize oxidation.

-

Spectrometer Setup: Insert the sample into the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. A D₂O exchange experiment should also be performed: after acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the exchangeable sulfinic acid proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and potential quaternary carbon signals.

-

Predicted Data and Interpretation

The predicted NMR data is based on the known spectra of 2-bromopyridine and the anticipated electronic effects of the sulfinic acid group at the C4 position.[3][4] The -SO₂H group is electron-withdrawing and will influence the chemical shifts of the pyridine ring protons.

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Protons: The pyridine ring will exhibit an AXM spin system.

-

H-6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen. Predicted as a doublet.

-

H-5: Expected to show coupling to both H-6 and H-3. Predicted as a doublet of doublets.

-

H-3: Expected to be a doublet, coupled to H-5.

-

-

Sulfinic Acid Proton (-SO₂H): This proton is acidic and its chemical shift will be concentration and temperature-dependent. It is expected to appear as a broad singlet and will disappear upon D₂O exchange.

¹³C NMR (100 MHz, DMSO-d₆):

-

Pyridine Carbons: Five distinct signals are expected.

-

C-2: Attached to bromine, its chemical shift will be significantly influenced by the halogen.

-

C-4: Attached to the sulfinic acid group, this quaternary carbon will likely have a lower intensity.

-

C-6, C-5, C-3: Their chemical shifts will be influenced by the positions relative to the nitrogen and the sulfinic acid group.

-

| Predicted ¹H NMR Data (DMSO-d₆) | Predicted ¹³C NMR Data (DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.4 - 8.6 | H-6 (d) |

| ~7.8 - 8.0 | H-5 (dd) |

| ~7.6 - 7.8 | H-3 (d) |

| >10 (broad s) | -SO₂H |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule, particularly the sulfinic acid moiety.

Expertise in Practice: Experimental Protocol

To avoid potential reactions with halide salts (e.g., KBr) and degradation from moisture, the Attenuated Total Reflectance (ATR) method is preferred.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Purified, dry 2-Bromopyridine-4-sulfinic acid sample

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the dry powder sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data and Interpretation

The IR spectrum will be characterized by vibrations from the pyridine ring and the sulfinic acid group.[5][6] Theoretical studies on related sulfonic acids provide guidance on band assignments.[7]

| Expected IR Absorption Bands | | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Assignment | | 3000 - 3100 | C-H stretch | Aromatic C-H (Pyridine) | | 2500 - 3300 | O-H stretch | Very broad, characteristic of a hydrogen-bonded acid | | 1550 - 1600 | C=N, C=C stretch | Pyridine ring vibrations | | 1400 - 1480 | C=C stretch | Pyridine ring vibrations | | 1050 - 1150 | S=O stretch | Strong, characteristic sulfinic acid S=O bond | | 800 - 900 | S-O stretch | Sulfinic acid S-O single bond | | 700 - 800 | C-Br stretch | Carbon-Bromine bond |

The most diagnostic peaks will be the very broad O-H stretch and the strong S=O stretch, which together confirm the presence of the sulfinic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition (via accurate mass) and offers structural information through fragmentation analysis.

Expertise in Practice: Experimental Protocol

Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and potentially thermally labile compounds like sulfinic acids.

Materials and Equipment:

-

LC-MS system with an ESI source

-

Purified 2-Bromopyridine-4-sulfinic acid sample

-

High-purity solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in the chosen solvent.

-

Ionization: Introduce the sample into the ESI source. Negative ion mode ([M-H]⁻) is often effective for acidic compounds. Positive ion mode ([M+H]⁺) should also be tested.

-

Mass Analysis: Acquire the full scan mass spectrum. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Expected Data and Interpretation

The mass spectrum will have several key features that provide definitive evidence for the structure.[8][9]

Molecular Ion:

-

A crucial diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.

-

This will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M]⁺ and [M+2]⁺).

Fragmentation Pathways: The fragmentation pattern will help confirm the connectivity of the molecule. Based on the fragmentation of related pyridine and organosulfur compounds, likely fragmentation pathways include:[10][11][12]

-

Loss of SO₂: A common fragmentation for sulfinic acids, leading to a [M-64]⁺ fragment.

-

Loss of OH: Cleavage of the hydroxyl radical to give [M-17]⁺.

-

Loss of Br: Cleavage of the bromine atom, resulting in a [M-79/81]⁺ fragment.

Caption: Predicted major fragmentation pathways for 2-Bromopyridine-4-sulfinic acid in MS.

| Predicted Mass Spectrometry Data | | | :--- | :--- | :--- | | m/z (relative to ⁷⁹Br) | Assignment | Key Feature | | [M+H]⁺ or [M-H]⁻ | Molecular Ion | Shows characteristic 1:1 isotopic pattern for [M+2] | | [M-64] | Loss of SO₂ | Confirms sulfinic acid moiety | | [M-79] | Loss of Br | Confirms bromine substituent | | [M-81] | Loss of SO₂H | Cleavage of the entire functional group |

Conclusion

The comprehensive characterization of 2-Bromopyridine-4-sulfinic acid requires a synergistic application of NMR, IR, and MS techniques. While no single public source contains a complete experimental dataset for this specific molecule, a robust analytical assessment can be achieved by applying established spectroscopic principles. The key identifiers are: the AMX system in ¹H NMR coupled with a D₂O-exchangeable proton; the characteristic broad O-H and strong S=O stretches in the IR spectrum; and the distinctive bromine isotopic pattern of the molecular ion in the mass spectrum, along with predictable fragmentation losses. Adherence to the detailed protocols, with particular attention to the compound's instability, will ensure the generation of high-quality, reproducible data essential for its successful application in drug discovery and chemical synthesis.

References

-

ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Link]

-

Gupta, V., et al. (n.d.). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. PMC. [Link]

-

IJEI Journal. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]

-

Turecek, F., et al. (n.d.). Hydroxysulfinyl Radical and Sulfinic Acid Are Stable Species in the Gas Phase. Journal of the American Chemical Society. [Link]

- Powers, T. A., & Evans, S. A., Jr. (1991). Oxygen-17 Nuclear Magnetic Resonance Spectroscopy of Organosulfur Compounds. 2. 17O NMR Lanthanide-Induced Shifts of Diastereotopic Sulfonyl Oxygens in Substituted Six-Membered-Ring Sulfones. The Journal of Organic Chemistry.

-

Jaiswal, K., & Pandey, J. P. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science. [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

RSC Publishing. (2018, July 31). The hydrogen atom transfer reactivity of sulfinic acids. [Link]

-

ResearchGate. (n.d.). ¹H NMR and pKa analyses of organosulfur compounds 1 and 7–9. [Link]

-

ACS Publications. (n.d.). Synthesis, Structure, and Reactions of a Sulfenic Acid Bearing a Novel Bowl-Type Substituent. [Link]

-

Oxford Academic. (2019, May 25). Relationship between Strength in Magnetic Field and Spectral Width of Solid-state 33 S NMR in an Organosulfur Compound. [Link]

-

Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

- Google Patents. (n.d.).

-

IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

-

PubChem. (n.d.). 2-Bromopyridine. [Link]

-

AIP Publishing. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

ResearchGate. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Wikipedia. (n.d.). 2-Bromopyridine. [Link]

- (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.

-

PrepChem.com. (n.d.). Preparation of 2-bromopyridine. [Link]

-

OSTI.GOV. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

-

PMC. (n.d.). Chemical approaches to detect and analyze protein sulfenic acids. [Link]

- (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, Vol. 19, No. 4.

-

PMC. (n.d.). Measurement of Protein Sulfenic Acid Content. [Link]

Sources

- 1. The hydrogen atom transfer reactivity of sulfinic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02400F [pubs.rsc.org]

- 2. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Pyridine Sulfinate Renaissance: From Labile Intermediates to Structural Staples

Executive Summary

For nearly a century, pyridine sulfinic acids were the "third rail" of heterocyclic chemistry—theoretically valuable but practically untouchable. While benzenesulfinic acids served as reliable nucleophiles and building blocks, their pyridine analogs (particularly the 2-isomer) suffered from rapid desulfinylation and protodeboronation-like instability.

This guide details the technical evolution that transformed these compounds from unstable curiosities into robust reagents ("Diversinates") for late-stage drug functionalization. We explore the causality behind their instability, the breakthrough protocols that stabilized them, and their modern application in radical and cross-coupling chemistry.

Part 1: The Instability Paradox

To work with pyridine sulfinates, one must first understand why they fail. Unlike benzene sulfinic acids, pyridine sulfinates possess a basic nitrogen atom within the ring, creating an internal electronic conflict.

The Zwitterionic Trap

In the free acid form (

Regio-Dependent Instability

The stability of the sulfinate group is dictated by its position relative to the ring nitrogen:

-

3-Position (Meta): Most stable. Electronically similar to benzene analogs. Can be synthesized via classical sulfonation (albeit under harsh conditions).[1]

-

2-Position (Ortho) & 4-Position (Para): Highly unstable. The electron-deficient nature of these positions, combined with the ability of the nitrogen lone pair to stabilize a negative charge, facilitates desulfinylation (loss of

).

Mechanism of Decomposition (2-Pyridine Sulfinic Acid):

Part 2: Historical Evolution (1882–Present)

The journey from "brutal" conditions to bench-stable salts represents a major triumph in synthetic methodology.

Phase I: The "Brutal" Era (1882–1940s)

-

1882 (Fischer): The first synthesis of pyridine-3-sulfonic acid required heating pyridine with concentrated

at 300–350°C in a sealed tube.[1][2] Yields were -

1943 (Elvain et al.): Introduction of Hg(II) catalysis lowered temperatures to 230°C, but toxicity and poor functional group tolerance remained.

Phase II: The Organometallic Era (1960s–1990s)

Chemists moved to lithiation strategies (

-

Method: Lithiation of 2-bromopyridine at -78°C followed by quenching with

gas. -

Limitation: While this accessed the elusive 2-isomer, the resulting lithium salts were hygroscopic and prone to oxidation. They required immediate use, preventing commercial distribution.

Phase III: The Renaissance (2010s–Present)

Two key developments solved the stability and handling issues:

-

Willis (Oxford): Use of DABSO (a solid

surrogate) and Pd-catalysis to access sulfinates from aryl iodides.[4] -

Baran (Scripps): Discovery that Zinc salts of heteroaromatic sulfinates are air-stable, non-hygroscopic, and competent radical precursors. This led to the commercial "Diversinates."

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates the divergence between classical failure modes and modern success pathways.

Caption: Evolution of pyridine sulfinate synthesis. Note the transition from harsh acidic conditions (Red) to stable Zinc architectures (Green).

Part 4: Technical Protocols

Protocol A: Synthesis of Zinc Pyridine Sulfinates (Baran Method)

Best for: Creating stable reagents for radical functionalization.

Principle: Reduction of sulfonyl chlorides using metallic zinc in an aqueous medium. The resulting zinc salt precipitates, driving the equilibrium forward and protecting the sulfinate from oxidation.

Materials:

-

Pyridine-2-sulfonyl chloride (1.0 equiv)

-

Zinc dust (activated, 2.0 equiv)

-

Water (solvent)[5]

-

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.

-

Reaction: Suspend the Pyridine-2-sulfonyl chloride in water (0.5 M concentration) at room temperature.

-

Addition: Add activated Zinc dust in small portions. The reaction is slightly exothermic; maintain temp <30°C.

-

Monitoring: Stir vigorously for 2–4 hours. The sulfonyl chloride (oil/solid) will disappear, and a white precipitate (the Zn salt) will form.

-

Workup: Filter the white solid. Wash copiously with water (to remove

) and DCM (to remove unreacted organic impurities). -

Drying: Dry the white powder under high vacuum overnight.

Critical Quality Attribute (CQA): The product should be a free-flowing white powder. If it is sticky, residual water or

Protocol B: Pd-Catalyzed Sulfination via DABSO (Willis Method)

Best for: Converting valuable aryl iodides directly to sulfinates.

Principle: Palladium inserts into the C-I bond, captures

Reagents:

Workflow:

-

Combine catalyst, ligand, and DABSO in a reaction vial under

. -

Add the aryl iodide and base in IPA.

-

Heat to 80°C for 12 hours.

-

Purification: The sulfinate is often isolated as the ammonium salt (if amine base used) or sodium salt (after workup with

).

Part 5: Applications in Drug Discovery[1][7]

Radical C-H Functionalization (Minisci-Type)

Zinc sulfinates are now the gold standard for "innate" C-H functionalization of heterocycles.

-

Mechanism: Oxidative radical generation using TBHP (tert-butyl hydroperoxide).[7] The sulfinate radical releases

, generating a carbon-centered radical that attacks electron-deficient heterocycles. -

Utility: Late-stage addition of pyridine rings to drug cores (e.g., adding a 2-pyridyl group to a quinine scaffold).

Desulfinylative Cross-Coupling

Willis demonstrated that pyridine-2-sulfinates can replace unstable boronic acids in Suzuki-Miyaura type couplings.

-

Reaction:

-

Advantage: Avoids the rapid protodeboronation seen with 2-pyridyl boronates.

Comparative Data: Boronate vs. Sulfinate Stability

| Parameter | Pyridine-2-Boronic Acid | Pyridine-2-Sulfinate (Zn/Na) |

| Shelf Stability | < 1 week (protodeboronates) | > 1 year (bench stable) |

| Hygroscopicity | High | Low (Zn salts are hydrophobic) |

| Reaction pH | Requires basic conditions | Tolerates broad pH |

| Atom Economy | Poor (ligands on Boron) | High (releases gas) |

References

-

Fischer, O. (1882).[1] "Über die Sulfonsäuren des Pyridins." Berichte der deutschen chemischen Gesellschaft.

-

McElvain, S. M., & Goese, M. A. (1943). "The Sulfonation of Pyridine." Journal of the American Chemical Society.[2]

-

Fujiwara, Y., et al. (Baran Lab). (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature. (Foundation for radical chemistry).

-

O’Hara, F., Blackmond, D. G., & Baran, P. S. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols.

-

Willis, M. C. (2010). "Sulfur Dioxide: A Powerful Reagent for Organic Synthesis." Chemical Reviews.

-

Markovic, T., et al. (Willis Lab). (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."[8] Chemical Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]

- 8. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Modern Approach to the Synthesis of 2-Aryl-Substituted Pyridines Utilizing Sulfinate Reagents

Introduction: The Ubiquity of 2-Arylpyridines and a Modern Synthetic Solution

The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for its construction. Historically, the synthesis of these valuable compounds has often been fraught with challenges. Traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, frequently encounter difficulties when applied to pyridine-based systems. These challenges stem from the instability and problematic preparation of the requisite pyridine-2-boronic acids.[1][2][3][4]

In recent years, the emergence of pyridine sulfinates as robust and versatile coupling partners has revolutionized the synthesis of 2-arylpyridines.[1][2][3][4] These stable, easy-to-handle reagents offer a superior alternative to their boronic acid counterparts, enabling a broad range of palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This guide provides an in-depth exploration of this powerful methodology, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The Strategic Advantage of Pyridine Sulfinates

The adoption of pyridine sulfinates in cross-coupling reactions is underpinned by several key advantages:

-

Enhanced Stability: Unlike the often-unstable pyridine-2-boronic acids, pyridine sulfinates are typically stable, crystalline solids that can be stored for extended periods without degradation.[5]

-

Ease of Preparation: The synthesis of pyridine sulfinates is straightforward, with multiple reliable routes available, including the oxidation of the corresponding thiols.[1]

-

Broad Substrate Scope: This methodology demonstrates remarkable functional group tolerance and has been successfully applied to a wide array of aryl and heteroaryl halides, enabling the synthesis of complex and diverse molecular architectures.[1][2]

-

High Reaction Efficiency: The palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates generally proceeds in high yields, providing a reliable and efficient means of constructing the desired 2-arylpyridine products.[1]

Mechanistic Insights into the Palladium-Catalyzed Desulfinative Cross-Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational expansion of the substrate scope. The palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates with aryl halides is a nuanced process. Mechanistic studies have revealed key differences in the catalytic cycle depending on the nature of the sulfinate reagent.[5]

For pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex, formed after the transmetalation step, has been identified as the resting-state intermediate. The turnover-limiting step is the extrusion of sulfur dioxide (SO₂) from this complex.[5] The inorganic base, typically potassium carbonate, plays a crucial dual role: it facilitates the removal of SO₂ from the reaction medium and the potassium cation accelerates the transmetalation step.[5]

Below is a generalized catalytic cycle for the palladium-catalyzed desulfinative cross-coupling of a pyridine-2-sulfinate with an aryl bromide:

Caption: Generalized Catalytic Cycle for Desulfinative Cross-Coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a general and robust procedure for the palladium-catalyzed desulfinative cross-coupling of pyridine sodium sulfinates with aryl or heteroaryl halides.

Materials and Reagents:

-

Pyridine sodium sulfinate (2.0 equiv.)

-

(Hetero)aryl halide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Tricyclohexylphosphine (PCy₃, 10 mol%)

-

Potassium carbonate (K₂CO₃, 1.5 equiv.)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Oven-dried resealable Schlenk tube or microwave vial

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis of 2-arylpyridines.

Detailed Procedure:

-

Reaction Setup: To an oven-dried resealable Schlenk tube, add the pyridine sodium sulfinate (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).[1][6]

-

Inert Atmosphere: Evacuate the tube and backfill with argon. This process should be repeated three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (the aryl halide).

-

Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 150 °C. The reaction time typically ranges from 3 to 18 hours.[1][6]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylpyridine.

Quantitative Data: Substrate Scope

The palladium-catalyzed desulfinative cross-coupling exhibits a broad substrate scope. The following table summarizes representative examples of the coupling of various pyridine sulfinates with different aryl and heteroaryl halides, demonstrating the versatility of this methodology.

| Pyridine Sulfinate | Coupling Partner | Product | Yield (%) |

| Sodium pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-tolyl)pyridine | 95 |

| Sodium pyridine-3-sulfinate | 4-Bromotoluene | 3-(p-tolyl)pyridine | 99 |

| Sodium pyridine-4-sulfinate | 1-Bromo-4-methoxybenzene | 4-(4-methoxyphenyl)pyridine | 92 |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Morpholinophenyl magnesium bromide | 2-(4-Morpholinophenyl)-5-(trifluoromethyl)pyridine | 80 |

| Sodium pyridine-2-sulfinate | 2-Bromothiophene | 2-(thiophen-2-yl)pyridine | 85 |

| Sodium pyridine-2-sulfinate | 3-Bromopyridine | 2,3'-Bipyridine | 78 |

Yields are isolated yields and are representative examples from the literature.[1][7]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The high yields and broad substrate scope reported in the literature, coupled with the clear mechanistic understanding, provide a high degree of confidence in the reproducibility of these methods.[1][5] For researchers new to this methodology, it is recommended to first perform the reaction with a known, high-yielding substrate combination to validate the experimental setup and reagent quality before proceeding to more complex or novel substrates.

Conclusion and Future Outlook

The use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions has emerged as a powerful and reliable strategy for the synthesis of 2-aryl-substituted pyridines. This methodology effectively overcomes the limitations associated with traditional cross-coupling approaches, offering enhanced stability, ease of preparation, broad substrate scope, and high reaction efficiency. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this transformative technology in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Bioactive Molecules Using Pyridine-2-Sulfinates.

-

Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234–4238. Retrieved from [Link]

-

Willis, M. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3449–3462. Retrieved from [Link]

-

Minisci, F., et al. (2016). Recent Advances in Minisci-Type Reactions. SciSpace. Retrieved from [Link]

-

Baran, P. S., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(12), 4789–4796. Retrieved from [Link]

-

Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. Retrieved from [Link]

-

Studer, A., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 15(1). Retrieved from [Link]

-

Wang, Z., et al. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 21(4), 1083–1087. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

-

Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository. Retrieved from [Link]

-

Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

-

Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]

-

Baran, P. S., et al. (2011). Application of a “toolkit” of zinc sulfinate salts to alkylate a variety of basic heteroarenes. Angewandte Chemie International Edition, 50(48), 11491-11495. Retrieved from [Link]

-

Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]

-

Christmann, M., et al. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Retrieved from [Link]

-

Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 283–290. Retrieved from [Link]

-

Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Pyridine-2-Sulfonate Reactions.

-

Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Retrieved from [Link]

-

Wang, C., et al. (2024). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. Molecules, 29(13), 3196. Retrieved from [Link]

-

Wang, X., et al. (2022). Synthesis of sulfinamides via photocatalytic alkylation or arylation of sulfinylamine. Organic & Biomolecular Chemistry, 20(15), 3115-3119. Retrieved from [Link]

-

Su, W., et al. (2015). Arylation of pyridines through silver catalysis and persulfate oxidant. ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2022). Synthesis of Sulfinamides via Photocatalytic Alkylation or Arylation of Sulfinylamine with Potassium Trifluoro(organo)borates. ResearchGate. Retrieved from [Link]

-

Wang, H., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules, 29(14), 3418. Retrieved from [Link]

-

Molander, G. A., et al. (2018). Visible-Light Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Sulfinic Acid Salts with Aryl Iodides. Organic Letters, 20(3), 724–727. Retrieved from [Link]

-

Kappe, C. O., et al. (2019). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry, 17(23), 5789-5795. Retrieved from [Link]

-

Oestreich, M., et al. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(39), 6135-6148. Retrieved from [Link]

-

Willis, M. C., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters. Retrieved from [Link]

-

Bolm, C., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. Nature Communications, 13(1), 4478. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Palladium-catalyzed cross-coupling reactions with 2-Bromopyridine-4-sulfinic acid

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine-4-sulfinic Acid

Executive Summary

2-Bromopyridine-4-sulfinic acid represents a high-value, bifunctional heterocyclic scaffold for medicinal chemistry. Its utility lies in the orthogonal reactivity of its two functional handles: the electrophilic C2-bromide and the nucleophilic (yet chemically versatile) C4-sulfinic acid moiety.

This guide details the protocols for exploiting this orthogonality. Unlike simple aryl halides, this substrate requires precise chemoselective control to prevent polymerization (self-coupling) or catalyst poisoning. We present three validated workflows:

-

C2-Selective Suzuki-Miyaura Coupling: Preserving the sulfinic acid as a latent handle.

-

C4-Selective Sulfonylation: Generating sulfones via Pd-catalyzed coupling with aryl halides.

-

Desulfitative Arylation (C4): A "Willis-type" coupling to synthesize 2,4-diarylpyridines.

Mechanistic Insight & Chemoselectivity Strategy

The core challenge with 2-Bromopyridine-4-sulfinic acid is managing the competition between the Oxidative Addition of Palladium(0) into the C2–Br bond and the Transmetallation of the C4–sulfinate to Palladium(II).

-

The C2-Bromide (Electrophile): Highly activated for oxidative addition due to the electron-deficient pyridine ring.

-

The C4-Sulfinate (Nucleophile): Acts as a surrogate for organometallics (boronic acids). In the presence of Pd(II), it can undergo desulfitation (loss of

) to form a C–Pd bond, or retain

To achieve high yields, one must control the "Switch" between these modes using ligand sterics, temperature, and additives.

Visualizing the Chemoselectivity Landscape

Figure 1: Divergent reaction pathways controlled by reagent choice and catalytic conditions.

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C2 position with an aryl group while retaining the C4-sulfinic acid (as a salt) for subsequent modification.

Scientific Rationale: Sulfinic acids can bind to Pd(II) and inhibit catalysis. To prevent this, we convert the acid to its sodium sulfinate salt in situ. The anionic sulfinate is less prone to non-productive coordination in the absence of oxidants. We utilize a bulky, electron-rich phosphine ligand (XPhos) to accelerate the oxidative addition into the C2–Br bond, outcompeting potential side reactions at C4.

Reagents:

-

Substrate: 2-Bromopyridine-4-sulfinic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos (4-8 mol%)

-

Base:

(3.0 equiv) - Crucial for buffering and salt formation. -

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Protocol:

-

Salt Formation (Pre-step): In the reaction vessel, dissolve 2-Bromopyridine-4-sulfinic acid in a minimum amount of aqueous NaOH (1.0 equiv) and stir for 10 minutes. Lyophilize or evaporate if dry conditions are strictly required, though the Suzuki reaction tolerates water. Note: Using the sodium salt prevents protonation of the Pd-aryl intermediate.

-

Charge Reagents: To the reaction vial containing the sulfinate salt, add the Aryl Boronic Acid,

, -

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycles x3).

-

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] The sulfinate group is polar; use a buffered mobile phase (Formic acid/Ammonium formate) to visualize the product peak.

-

-

Work-up: Cool to room temperature. Acidify carefully to pH 3–4 with dilute HCl to regenerate the sulfinic acid, or keep basic to isolate as the salt. Extract with EtOAc (if protonated) or n-Butanol (if salt).

Protocol B: C4-Selective Sulfonylation (Synthesis of Sulfones)

Objective: React the C4-sulfinate moiety with an external Aryl Halide to form a Sulfone (

Scientific Rationale: Sulfinates are excellent nucleophiles.[2] By using an external Aryl Iodide (more reactive than the internal C2-Bromide) and a specific catalyst system (Xantphos), we favor the attack of the sulfinate onto the external Pd-Ar complex. Xantphos is critical; its wide bite angle favors the reductive elimination of the sulfone over the desulfitative C-C coupling.

Data Summary: Ligand Effects on Sulfone vs. Biaryl Formation

| Ligand | Product Major Species | Mechanism Favored |

| Xantphos | Sulfone ( | Reductive Elimination of S-bound species |

| PCy3 / Tricyclohexylphosphine | Biaryl ( | Desulfitation ( |

| PPh3 | Mixture | Non-selective |

Protocol:

-

Reagents: Sodium 2-bromopyridine-4-sulfinate (1.0 equiv), Aryl Iodide (1.2 equiv),

(2.5 mol%), Xantphos (5 mol%), -

Solvent: DMSO (Anhydrous) – DMSO promotes the nucleophilicity of the sulfinate.

-

Reaction:

-

Work-up: Dilute with water and extract with EtOAc. The product is a neutral sulfone (2-bromo-4-(arylsulfonyl)pyridine), which is easily purified by silica chromatography.

Protocol C: C4-Desulfitative Cross-Coupling (The "Willis" Coupling)

Objective: Replace the C4-sulfinic acid with an Aryl group (forming a C-C bond) via extrusion of

Scientific Rationale:

This is a "masking" strategy. The sulfinate acts as a transient directing group or solubility handle before being excised. The mechanism involves the formation of a Pd(II)-sulfinate complex, which then extrudes

Mechanism Diagram (Graphviz):

Figure 2: Catalytic cycle for the desulfitative cross-coupling of pyridine sulfinates.

Protocol:

-

Reagents: Sodium 2-bromopyridine-4-sulfinate (1.0 equiv), Aryl Bromide (1.5 equiv),

(5 mol%),-

Note: If the coupling partner is an Aryl Chloride, add Ag2CO3 (1.0 equiv) to facilitate halide abstraction and

loss.

-

-

Solvent: 1,4-Dioxane (degassed).

-

Reaction:

-

Heat to 100–110°C in a sealed tube.

-

Critical Control: High temperature is required to overcome the activation energy for

extrusion. -

Time: 16–24 hours.

-

-

Troubleshooting:

-

Low Yield? The internal C2-Br might be reacting. Switch the coupling partner to an Aryl Iodide (which reacts faster with Pd than the Py-Br) or use a Silver Salt (Ag2CO3) which promotes the desulfitative pathway specifically.

-

References

-

Willis, M. C., et al. (2020).[4] Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[4] Link

-

Vogel, P., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. Link

-

Deng, C.-L., et al. (2021).[5] Palladium-catalyzed methylsulfonylation of alkyl halides. Journal of Organic Chemistry. Link

-

BenchChem Application Data. Reactivity of Pyridine Sulfonates and Sulfinates. Link

Disclaimer: These protocols involve the use of transition metals and potentially hazardous reagents. All experiments should be performed in a fume hood with appropriate PPE.

Sources

- 1. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 4. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

Application Note: Iterative Cross-Coupling Strategies Utilizing 2-Bromopyridine-4-sulfinic Acid as a Bifunctional Linchpin

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Context

In modern drug discovery, the pyridine ring is a ubiquitous pharmacophore. However, the synthesis of heavily functionalized, multi-substituted pyridines frequently bottlenecks at the carbon-carbon bond formation stage. The traditional Suzuki-Miyaura cross-coupling reaction , while foundational, notoriously underperforms when applied to 2-substituted pyridine boronates due to their rapid protodeboronation and inherent instability.

To bypass this limitation, 2-Bromopyridine-4-sulfinic acid (and its corresponding lithium or sodium salts) has emerged as a highly versatile, bench-stable bifunctional linchpin. By replacing problematic boronates with sulfinate salts, chemists can execute a powerful desulfinative cross-coupling process . This application note details how to leverage the orthogonal reactivity of the C2-bromide and the C4-sulfinate to perform iterative, site-selective cross-couplings, enabling the rapid assembly of complex 2,4-diarylpyridines.

Mechanistic Rationale: The Principle of Orthogonal Reactivity

As a synthesis scientist, understanding the thermodynamic and kinetic causality behind this bifunctional molecule is critical for troubleshooting and scaling.

2-Bromopyridine-4-sulfinic acid possesses two distinct coupling handles that operate under entirely different kinetic regimes:

-

The C2-Bromide (Kinetic Control): The electron-deficient nature of the pyridine ring highly activates the C-Br bond toward oxidative addition by Palladium(0). This allows standard Suzuki-Miyaura coupling to proceed rapidly at mild temperatures (80 °C). At this temperature, the C4-sulfinate group is completely inert.

-

The C4-Sulfinate (Thermodynamic Control): Once the C2 position is functionalized, the intermediate 2-arylpyridine-4-sulfinate acts as a nucleophile in a desulfinative cross-coupling with an external aryl halide . This reaction requires elevated temperatures (140–150 °C) because the rate-limiting step is the extrusion of sulfur dioxide (

) from the Ar-Pd(II)-

By exploiting this massive difference in activation energy, we achieve perfect site-selectivity without the need for protecting groups.

Workflow of orthogonal iterative cross-coupling using 2-Bromopyridine-4-sulfinic acid.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure mechanistic integrity before proceeding to the next step.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Couple an aryl boronic acid to the C2-bromide while preserving the C4-sulfinate.

Materials:

-

2-Bromopyridine-4-sulfinate lithium salt (1.0 equiv, 1.0 mmol)

-

Aryl boronic acid (1.1 equiv, 1.1 mmol)

- (5 mol%)

- (2.0 equiv, 2.0 mmol)

-

Solvent: 1,4-Dioxane /

(4:1 v/v, 5 mL), thoroughly degassed.

Step-by-Step Methodology:

-

Charge a Schlenk flask with the sulfinate salt, aryl boronic acid,

, and -

Evacuate and backfill the flask with Argon (3 cycles).

-

Add the degassed Dioxane/

mixture via syringe. -

Heat the reaction mixture to 80 °C and stir for 4–6 hours.

-

Cool to room temperature. Concentrate the mixture under reduced pressure to remove dioxane.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~3–4 to precipitate the intermediate 2-arylpyridine-4-sulfinic acid, or isolate it via reverse-phase chromatography.

Self-Validation Checkpoint:

Analyze the crude mixture via LC-MS. You must observe the

Protocol B: Desulfinative Cross-Coupling (C4-Arylation)

Objective: Couple the resulting C4-sulfinate with a secondary aryl halide.

Materials:

-

2-Arylpyridine-4-sulfinic acid intermediate (1.5 equiv, 0.75 mmol)

-

Secondary Aryl Bromide (1.0 equiv, 0.50 mmol)

- (5 mol%)

- (Tricyclohexylphosphine) (10 mol%)

- (1.5 equiv, 0.75 mmol)

-

Solvent: Anhydrous 1,4-Dioxane (3 mL).

Step-by-Step Methodology:

-

In a heavy-walled microwave vial or pressure tube, combine the sulfinic acid intermediate, aryl bromide,

, -

Purge the vial with Argon for 5 minutes, then add anhydrous 1,4-dioxane.

-

Seal the vial with a Teflon-lined crimp cap.

-

Heat the reaction block to 150 °C and stir vigorously for 16 hours. (Note: The high temperature and bulky electron-rich

ligand are absolute requirements to force the -

Cool to room temperature. Caution:

gas has been generated; vent the vial carefully in a fume hood. -

Dilute with EtOAc, wash with water and brine, dry over

, and purify via flash chromatography.

Self-Validation Checkpoint:

Upon opening the sealed vial, a distinct pressure release (

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting SO2 extrusion.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic and catalytic parameters required to maintain orthogonality between the two functional handles. Deviating from these parameters will result in loss of site-selectivity.

| Reaction Phase | Active Handle | Coupling Partner | Optimal Catalyst System | Temp (°C) | Typical Yield Range |

| 1. Suzuki-Miyaura | C2-Bromide | Aryl Boronic Acid | 80 °C | 75% – 95% | |

| 2. Desulfinative | C4-Sulfinate | Aryl Halide | 150 °C | 60% – 85% |

Data Note: Yields represent isolated yields after column chromatography. The desulfinative step generally exhibits a broader yield variance depending on the steric bulk of the secondary aryl halide.

References

-

Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. URL:[Link]

-

Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. URL:[Link]

-

Blakemore, D. C., & Shavnya, A. (2015). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 6(9), 955-958. URL:[Link]

Application Note: Pyridine Sulfinates in the Synthesis of Varenicline Derivatives

[1][2][3]

Executive Summary

This guide details the application of pyridine sulfinates and related sulfinate salts in the late-stage functionalization (LSF) of varenicline (Chantix®). While varenicline is a potent

We present two distinct workflows utilizing sulfinate chemistry:

-

Targeted Cross-Coupling: Palladium-catalyzed desulfinylative coupling to install pyridine bioisosteres.

-

Innate C-H Functionalization: Radical-mediated Minisci-type alkylation/fluoroalkylation using zinc sulfinates.

These protocols offer superior stability compared to boronic acids and enable rapid Structure-Activity Relationship (SAR) exploration without de novo synthesis.

Introduction: The Sulfinate Advantage in Drug Discovery

The synthesis of 2-substituted pyridines—a common motif in varenicline analogs—is historically difficult due to the instability of 2-pyridyl boronic acids (rapid protodeboronation). Pyridine sulfinates (M-SO

-

Nucleophiles in Pd-Catalysis: Undergoing desulfinylation to transfer the heteroaryl ring.

-

Radical Precursors: Generating carbon-centered radicals upon oxidation for direct C-H functionalization.[1]

For varenicline, these methods allow researchers to probe the "magic methyl" effect or install metabolic blockers (e.g., -CF

Mechanistic Pathways & Workflow

The following diagram illustrates the two primary workflows for varenicline derivatization using sulfinate reagents.

Caption: Dual-pathway strategy for varenicline diversification. Pathway A targets specific halogenated sites; Pathway B exploits innate electronic properties for C-H functionalization.

Protocol A: Pd-Catalyzed Desulfinylative Cross-Coupling

This protocol is ideal for installing pyridine rings onto the varenicline core, creating biaryl derivatives. It overcomes the limitations of Suzuki couplings by using stable sodium pyridine sulfinates.[2]

Materials

-

Substrate: Varenicline-Cl (Chlorinated intermediate, e.g., 7-chloro-varenicline).

-

Catalyst: Pd(OAc)

(5 mol%).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Ligand: Tricyclohexylphosphine (PCy

) (7.5 mol%).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Base: K

COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a 2–5 mL microwave vial or a heavy-walled pressure tube. Allow to cool under argon.

-

Charge Reagents: Add Varenicline-Cl (0.10 mmol, 1.0 equiv), Sodium pyridine-2-sulfinate (0.20 mmol, 2.0 equiv), Pd(OAc)

(1.1 mg, 0.005 mmol), PCy-

Note: The excess sulfinate is required to compensate for potential homocoupling or disproportionation.

-

-

Solvation: Add anhydrous 1,4-Dioxane (1.0 mL).

-

Degassing: Sparge the mixture with Argon for 2 minutes or use a freeze-pump-thaw cycle (3x) to remove oxygen. Cap the vial immediately.

-

Reaction: Heat the reaction block to 150 °C for 12 hours .

-

Critical: High temperature is necessary to facilitate the extrusion of SO

(desulfinylation step).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (5 mL) and brine (5 mL).

-

Deprotection (If applicable): If the varenicline secondary amine was protected (e.g., N-Boc), treat the crude residue with TFA/DCM (1:1) for 1 hour, then neutralize.

-

Purification: Purify via automated reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expected Results

-

Yield: 40–65% depending on steric hindrance at the coupling site.

-

Selectivity: Exclusive C-C bond formation at the halogenated site.

Protocol B: Innate Radical C-H Functionalization[6]

This protocol utilizes Zinc Sulfinates (Baran Diversinates™) to install alkyl or fluoroalkyl groups directly onto the varenicline scaffold without pre-functionalization. This relies on the Minisci reaction mechanism.[5]

Materials

-

Substrate: Varenicline Tartrate (Commercially available salt).

-

Reagent: Zinc Sulfinate (e.g., Zn(CF

SO -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv).

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Additive: TFA (Trifluoroacetic acid) (1.0 equiv) – Optional if using tartrate salt.

Step-by-Step Methodology

-

Setup: Prepare a 1-dram vial equipped with a stir bar. No inert atmosphere is strictly required (open-flask compatible), but Argon is recommended for reproducibility.

-

Dissolution: Dissolve Varenicline Tartrate (0.1 mmol) in DMSO (0.5 mL).

-

Note: Varenicline is an electron-deficient heterocycle (quinoxaline moiety). Protonation (via the tartrate or added TFA) enhances its electrophilicity, making it receptive to nucleophilic radicals.

-

-

Reagent Addition: Add the Zinc Sulfinate (0.3 mmol) in one portion.

-

Initiation: Add TBHP (0.3 mmol) dropwise at room temperature.

-

Exotherm Warning: A mild exotherm and gas evolution (SO

) will occur.

-

-

Reaction: Stir vigorously at 50 °C for 2–4 hours. Monitor by LC-MS.[2][5]

-

Optimization: If conversion is low after 2 hours, add a second portion of Sulfinate (1.0 equiv) and TBHP (1.0 equiv).

-

-

Workup: Dilute with saturated aq. NaHCO

(to neutralize and quench) and extract with DCM (3 x 5 mL).-

Caution: DMSO removal can be difficult. Back-extraction of the organic layer with water/brine is crucial.

-

-

Purification: Flash column chromatography (DCM/MeOH/NH

OH gradient).

Regioselectivity Insight

Radical addition typically occurs at the most electron-deficient position adjacent to nitrogen (C-H bonds

-

Varenicline Outcome: Functionalization predominantly occurs on the quinoxaline ring rather than the benzazepine, as the diaza-ring is more electron-deficient.

Data Analysis & Comparison

| Feature | Pd-Coupling (Protocol A) | Radical C-H (Protocol B) |

| Primary Reagent | Sodium Pyridine Sulfinate | Zinc Alkyl/Aryl Sulfinate |

| Mechanism | Metal-Catalyzed Cross-Coupling | Radical Substitution (Minisci) |

| Substrate Req. | Halogenated Precursor (Cl/Br) | Native Drug (C-H bond) |

| Temp/Time | 150 °C / 12 h | 50 °C / 2–4 h |

| Main Product | Biaryl (Pyridine-Varenicline) | Alkyl/Fluoroalkyl-Varenicline |

| Scope | Defined by Halogen placement | Defined by Innate Electronics |

Troubleshooting & Expert Tips

Handling Pyridine Sulfinates

While stable, sodium pyridine sulfinates can be hygroscopic. Store in a desiccator. If the reaction in Protocol A fails (0% yield), check the quality of the sulfinate by NMR; if it has oxidized to the sulfonate (M-SO

The "Desulfinylation" Bottleneck

In Protocol A, the extrusion of SO

-

Symptom: Starting material remains, but catalyst is active.

-

Fix: Ensure temperature is

°C. Microwave heating is superior to oil baths for achieving rapid internal temperature ramps, preventing catalyst decomposition before the reaction initiates.

Regiocontrol in Radical Chemistry

In Protocol B, if a mixture of isomers is obtained: